Cas no 2167158-03-2 (3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質
名前と識別子
-
- 3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
- 2167158-03-2
- EN300-1582356
- SCHEMBL21127683
- 3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
-
- インチ: 1S/C9H14N6/c1-3-4-6(2)15-9-7(13-14-15)8(10)11-5-12-9/h5-6H,3-4H2,1-2H3,(H2,10,11,12)
- InChIKey: SKJJOJTUJZQFLS-UHFFFAOYSA-N
- ほほえんだ: N1(C2C(=C(N)N=CN=2)N=N1)C(C)CCC
計算された属性
- せいみつぶんしりょう: 206.12799447g/mol
- どういたいしつりょう: 206.12799447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 82.5Ų
3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1582356-0.25g |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 0.25g |
$1156.0 | 2023-05-26 | ||
Enamine | EN300-1582356-10.0g |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1582356-500mg |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 500mg |
$1207.0 | 2023-09-24 | ||
Enamine | EN300-1582356-1000mg |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 1000mg |
$1256.0 | 2023-09-24 | ||
Enamine | EN300-1582356-0.5g |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 0.5g |
$1207.0 | 2023-05-26 | ||
Enamine | EN300-1582356-1.0g |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1582356-0.05g |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 0.05g |
$1056.0 | 2023-05-26 | ||
Enamine | EN300-1582356-5000mg |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 5000mg |
$3645.0 | 2023-09-24 | ||
Enamine | EN300-1582356-250mg |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 250mg |
$1156.0 | 2023-09-24 | ||
Enamine | EN300-1582356-2500mg |
3-(pentan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |
2167158-03-2 | 2500mg |
$2464.0 | 2023-09-24 |
3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報
3-(Pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine: A Comprehensive Overview
The compound 3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine (CAS No. 2167158-03-2) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are known for their versatile structures and wide-ranging functionalities. The molecule's structure incorporates a pyrimidine ring fused with a triazole ring system, which contributes to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine through a variety of methods. One notable approach involves the use of click chemistry principles, which allow for the rapid and selective formation of the triazole ring. This method has been optimized to achieve high yields and excellent purity levels, making it suitable for large-scale production in pharmaceutical and agrochemical industries.
The structural uniqueness of 3-(pentan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine has been leveraged in several research studies to explore its biological activity. For instance, recent investigations have demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Additionally, studies have shown that it may possess antioxidant activity, making it a promising candidate for use in nutraceuticals and cosmeceuticals.
In the field of materials science, 3-(pentan-2-yli)-dpyrimidinamine has been utilized as a building block for constructing advanced materials with tailored properties. For example, researchers have incorporated this compound into polymer matrices to enhance their thermal stability and mechanical strength. These findings underscore its potential as a valuable component in the development of high-performance materials for aerospace and electronics applications.
The versatility of 3-(pentan-yli)triazolopyrimidine extends to its application in catalysis. Recent studies have highlighted its ability to act as a highly efficient catalyst in organic transformations, such as asymmetric hydrogenation and cross-coupling reactions. This capability is attributed to its unique electronic structure and ability to coordinate with metal centers effectively.
Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in sensor technology. By exploiting these properties, scientists have developed sensors capable of detecting trace amounts of heavy metals in environmental samples with high sensitivity and selectivity.
In conclusion, 3-(pentan-yli)triazolopyrimidine (CAS No. 2167158) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery,catalysis/materials science,and environmental monitoring.The ongoing exploration into its properties promises to unlock even more exciting possibilities in the near future.
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